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Compound of Interest

(4-Chlorophenyl)
Compound Name:
(morpholino)methanone

Cat. No.: B091582

An In-depth Technical Guide to (4-Chlorophenyl)(morpholino)methanone

This guide provides a comprehensive technical overview of (4-chlorophenyl)
(morpholino)methanone, a synthetic amide with significant potential in medicinal chemistry
and materials science. We will move beyond a simple recitation of facts to explore the causal
relationships behind its synthesis, the logic of its analytical characterization, and its potential
applications grounded in the established bioactivity of its core structural motifs. This document
is intended for researchers, chemists, and drug development professionals seeking a
foundational understanding of this compound.

Introduction and Strategic Context

(4-Chlorophenyl)(morpholino)methanone (C11H12CINQO2) is a tertiary amide synthesized
from 4-chlorobenzoic acid and morpholine. Its structure is of particular interest for several
strategic reasons. The morpholine ring is a well-established "privileged scaffold" in medicinal
chemistry, known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic
profiles of drug candidates.[1] Concurrently, the 4-chlorophenyl group is a common feature in a
multitude of bioactive compounds, where the chlorine atom can modulate electronic properties
and provide a key interaction point for receptor binding.

While extensive biological data for this specific molecule is not widely published, its structural
components suggest a high potential for bioactivity. Analogous structures have demonstrated a
range of effects, including antibacterial and phosphoinositide 3-kinase (PI13K) inhibitory
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activities.[2][3] Therefore, (4-chlorophenyl)(morpholino)methanone serves as both a
valuable synthetic intermediate and a promising candidate for primary biological screening
campaigns.

Core Physicochemical Properties

A compound's physical and chemical properties are the foundation of its behavior in both
synthetic and biological systems. These parameters dictate solubility, reactivity, and potential
for crossing biological membranes. The core properties of (4-chlorophenyl)
(morpholino)methanone are summarized below.

Property Value Reference(s)
CAS Number 19202-04-1 [4][5]
Molecular Formula C11H12CINO2 [4115]
Molecular Weight 225.67 g/mol [41[5]
4-chlorophenyl)(morpholin-4-
IUPAC Name ( phenyl)(morp [5]
yl)methanone
N-(4-
Synonyms Chlorobenzoyl)morpholine, 4- [4115]

(4-Chlorobenzoyl)morpholine

Density (Computed) 1.271 g/cm3 [4]
Boiling Point (Computed) 382.4 °C at 760 mmHg [4]
Flash Point (Computed) 185 °C [4]
XLogP3 16-1.75 [4]

Topological Polar Surface Area

29.5 A2 [4]
(PSA)

Synthesis and Mechanistic Rationale

The most direct and widely employed synthesis of (4-chlorophenyl)(morpholino)methanone
is the nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and morpholine.
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This is a classic example of amide bond formation.

Mechanism: The reaction proceeds via the nucleophilic attack of the secondary amine
(morpholine) on the highly electrophilic carbonyl carbon of the acyl chloride. The lone pair of
electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral
intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving
group and forming the stable amide product. A non-nucleophilic base, such as pyridine or
triethylamine, is typically added to scavenge the hydrochloric acid (HCI) byproduct, preventing
the protonation of the morpholine reactant and driving the reaction to completion.

4-Chlorobenzoyl Chloride

Aqueous Workup Dry Organic Layer ‘Solvent Evaporation|_ Crude Product Purification Final Product:
(Wash with H20, NaHCOs, Brine) (Anhydrous Na:S04) (Rotary Evaporator) (Recrystallization or Chromatography) (4-Chlorophenyl)(morpholino)methanone.
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General synthesis and purification workflow.

Detailed Experimental Protocol: Synthesis

o Objective: To synthesize (4-chlorophenyl)(morpholino)methanone.
e Materials:

o Morpholine (1.0 eq)
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o 4-Chlorobenzoyl chloride (1.1 eq)

o Triethylamine (1.2 eq) or Pyridine

o Dichloromethane (DCM), anhydrous
o 1 M HCI solution

o Saturated NaHCOs solution

o Brine (saturated NacCl solution)

o Anhydrous Sodium Sulfate (Naz2S0a)
Procedure:

o Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add
morpholine (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

o Base Addition: Add triethylamine (1.2 eq) to the cooled solution with stirring. The base is
critical to neutralize the HCI generated, preventing the formation of morpholine
hydrochloride salt which is unreactive.

o Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a minimal amount of
anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15-20
minutes, maintaining the temperature at 0 °C. A slight excess of the acyl chloride ensures
the complete consumption of the morpholine.

o Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress
using Thin Layer Chromatography (TLC).

o Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a
separatory funnel and wash sequentially with water, 1 M HCI (to remove excess
triethylamine), saturated NaHCOs solution (to remove any remaining acid), and finally,
brine.
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o Drying and Concentration: Dry the separated organic layer over anhydrous Na2SOa, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator to yield the
crude product.

o Purification: The crude solid can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure
product.[1]

Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. A multi-technique
approach provides orthogonal data, building a robust and self-validating analytical package.

Purified Product

- Spectroscopic Analysis T
& Y A

NMR (*H, 13C) IR Spectroscopy Mass Spectrometry
- Confirms C-H framework - Identifies functional groups - Determines molecular weight

- Verifies connectivity (C=0, C-0-C, C-Cl) - Analyzes fragmentation
|

Structural Confirmation
& Purity Assessment

Click to download full resolution via product page

Workflow for structural verification.

e 1H and 3C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful
tool for elucidating the carbon-hydrogen framework of an organic molecule.

o 'H NMR (400 MHz, CDClIs): The spectrum is expected to show two distinct regions. A
multiplet between & 7.32-7.45 ppm corresponds to the four aromatic protons of the 4-
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chlorophenyl ring.[6] A broad multiplet between & 3.30-3.95 ppm integrates to eight
protons, representing the two sets of chemically distinct methylene (-CHz2-) groups in the
morpholine ring.[6] The broadness is due to the conformational flux of the morpholine ring
at room temperature.

o 13C NMR (101 MHz, CDCls): Key signals confirm the carbon backbone: 4 169.4 (amide
carbonyl carbon), 6 136.0, 133.6, 128.9, 128.7 (aromatic carbons), and o 66.8, 48.2, 42.7
(morpholine carbons).[6]

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific
functional groups.

o A strong absorbance band is expected around 1630-1680 cm~1, characteristic of the C=0
stretch of a tertiary amide.

o Absorbance bands around 1110-1120 cm~* would correspond to the C-O-C stretching of
the morpholine ether linkage.

o Aband in the region of 1085-1095 cm~* can be attributed to the C-ClI stretch on the
aromatic ring.

e Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern,
confirming the elemental composition.

o In an Electron lonization (El) mass spectrum, the molecular ion peak [M]* would be
expected at m/z = 225. A characteristic [M+2]* peak at m/z = 227 with approximately one-
third the intensity of the [M]* peak would be observed, confirming the presence of a single
chlorine atom.

o Key fragmentation would likely involve the cleavage of the amide bond, yielding fragments
corresponding to the 4-chlorobenzoyl cation (m/z = 139/141) and the morpholine fragment.

Potential Pharmacological Profile and Applications

While dedicated studies on (4-chlorophenyl)(morpholino)methanone are limited, a strong
case for its potential biological activity can be made based on structure-activity relationships of
its constituent parts.
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» Antibacterial Potential: The morpholine nucleus is a component of several antibacterial
agents. Furthermore, related fluorinated benzoyl-morpholine compounds have demonstrated
"pronounced antibacterial activity against gram-positive and gram-negative test strains".[1]
This suggests that the title compound is a strong candidate for antimicrobial screening.

o Central Nervous System (CNS) Activity: A structurally related morpholine methanone
derivative has been shown to produce anxiolytic-like effects in preclinical models, with
activity potentially mediated through benzodiazepine binding sites.[7] Separately, an
imidazolinone containing both a 4-chlorophenyl and a morpholino group has been
investigated for anticonvulsant properties.[8] This points to a potential for (4-chlorophenyl)
(morpholino)methanone to modulate neuronal signaling pathways.

o Anticancer Potential: The 4-morpholinoquinazoline and related scaffolds have been
developed as potent and selective inhibitors of the PI3K p110a isoform, a key enzyme in a
signaling pathway that is frequently dysregulated in cancer.[3] The morpholine group in these
inhibitors is often crucial for binding and achieving desired pharmacokinetic properties. This
precedent makes (4-chlorophenyl)(morpholino)methanone a logical starting point for
developing novel kinase inhibitors.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://pdf.benchchem.com/3833/Potential_Biological_Activities_of_3_Fluorophenyl_morpholino_methanone_A_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/37097335/
https://pubmed.ncbi.nlm.nih.gov/11446164/
https://www.benchchem.com/product/b091582?utm_src=pdf-body
https://www.benchchem.com/product/b091582?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16837202/
https://www.benchchem.com/product/b091582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Receptor Tyrosine Kinase (4-Chlorophenyl)(morpholino)methanone
(e.g., EGFR) (Hypothetical Inhibitor)

Phosphorylates

Recruits

Activates

Activates

Downstream Effectors
(mTOR, GSK3B, etc.)

Cell Proliferation,
Survival, Growth

Click to download full resolution via product page

Hypothetical inhibition of the PI3K/Akt pathway.
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Protocol: In Vitro Cytotoxicity Screening (MTT
Assay)

To probe the potential anticancer activity, a primary screening using a colorimetric viability
assay like the MTT assay is a standard, robust first step.

o Objective: To determine the cytotoxic effect of (4-chlorophenyl)(morpholino)methanone
on a selected cancer cell line (e.g., A549 - lung carcinoma).

e Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay
measures the metabolic activity of cells. Viable cells with active mitochondrial
dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the
amount of which is proportional to the number of living cells.

e Procedure:

o Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well
and incubate for 24 hours to allow for attachment.

o Compound Preparation: Prepare a 10 mM stock solution of (4-chlorophenyl)
(morpholino)methanone in DMSO. Perform serial dilutions in cell culture medium to
achieve final concentrations ranging from 0.1 pM to 100 pM. Include a vehicle control
(DMSO only).

o Cell Treatment: Remove the old medium from the cells and add 100 pL of the prepared
compound dilutions to the respective wells. Incubate for 48-72 hours.

o MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
another 4 hours at 37 °C.

o Formazan Solubilization: Carefully remove the medium and add 100 pL of a solubilizing
agent (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan
crystals.

o Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate
reader.
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o Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the results to determine the ICso value (the concentration of the
compound that inhibits cell growth by 50%).

Conclusion and Future Directions

(4-Chlorophenyl)(morpholino)methanone is a readily synthesizable compound with a
compelling structural profile for further investigation in drug discovery and materials science. Its
core properties are well-defined, and its synthesis is straightforward. While direct biological
data is sparse, the known bioactivities of the morpholine and 4-chlorophenyl scaffolds provide a
strong rationale for screening this compound for antibacterial, anticancer, and CNS-related
activities. The protocols outlined in this guide provide a clear roadmap for its synthesis,
characterization, and initial biological evaluation. Future research should focus on systematic
screening to uncover its primary biological targets and subsequent lead optimization to
enhance potency and selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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